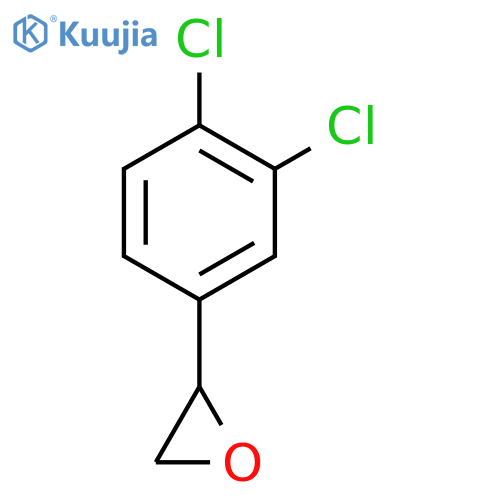

Cas no 141303-34-6 ((2R)-2-(3,4-dichlorophenyl)oxirane)

141303-34-6 structure

商品名:(2R)-2-(3,4-dichlorophenyl)oxirane

CAS番号:141303-34-6

MF:C8H6Cl2O

メガワット:189.038640499115

MDL:MFCD25372773

CID:1304834

PubChem ID:10352473

(2R)-2-(3,4-dichlorophenyl)oxirane 化学的及び物理的性質

名前と識別子

-

- Oxirane, (3,4-dichlorophenyl)-, (2R)-

- (2R)-2-(3,4-dichlorophenyl)oxirane

- (2R)-2-(3,4-dichlorophenyl)-oxirane

- HIOFHWTUAOODBJ-QMMMGPOBSA-N

- SCHEMBL1690562

- EN300-305146

- Z1575341659

- AKOS021451232

- J-500917

- 141303-34-6

-

- MDL: MFCD25372773

- インチ: InChI=1S/C8H6Cl2O/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2/t8-/m0/s1

- InChIKey: HIOFHWTUAOODBJ-QMMMGPOBSA-N

- ほほえんだ: C1C(O1)C2=CC(=C(C=C2)Cl)Cl

計算された属性

- せいみつぶんしりょう: 187.97968

- どういたいしつりょう: 187.9795702g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 151

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

- PSA: 12.53

(2R)-2-(3,4-dichlorophenyl)oxirane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-305146-5.0g |

(2R)-2-(3,4-dichlorophenyl)oxirane |

141303-34-6 | 95% | 5.0g |

$2152.0 | 2023-02-25 | |

| Chemenu | CM466746-500mg |

(2R)-2-(3,4-dichlorophenyl)oxirane |

141303-34-6 | 95%+ | 500mg |

$648 | 2023-03-07 | |

| Enamine | EN300-305146-0.1g |

(2R)-2-(3,4-dichlorophenyl)oxirane |

141303-34-6 | 95% | 0.1g |

$257.0 | 2023-09-05 | |

| Enamine | EN300-305146-0.25g |

(2R)-2-(3,4-dichlorophenyl)oxirane |

141303-34-6 | 95% | 0.25g |

$367.0 | 2023-09-05 | |

| Enamine | EN300-305146-1.0g |

(2R)-2-(3,4-dichlorophenyl)oxirane |

141303-34-6 | 95% | 1g |

$0.0 | 2023-06-07 | |

| Aaron | AR01B752-100mg |

(2R)-2-(3,4-dichlorophenyl)oxirane |

141303-34-6 | 95% | 100mg |

$379.00 | 2025-02-09 | |

| Aaron | AR01B752-2.5g |

(2R)-2-(3,4-dichlorophenyl)oxirane |

141303-34-6 | 95% | 2.5g |

$2025.00 | 2025-02-09 | |

| 1PlusChem | 1P01B6WQ-1g |

(2R)-2-(3,4-dichlorophenyl)oxirane |

141303-34-6 | 95% | 1g |

$861.00 | 2025-03-19 | |

| A2B Chem LLC | AW00986-2.5g |

(2R)-2-(3,4-dichlorophenyl)oxirane |

141303-34-6 | 95% | 2.5g |

$1566.00 | 2024-04-20 | |

| A2B Chem LLC | AW00986-50mg |

(2R)-2-(3,4-dichlorophenyl)oxirane |

141303-34-6 | 95% | 50mg |

$219.00 | 2024-04-20 |

(2R)-2-(3,4-dichlorophenyl)oxirane 関連文献

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

141303-34-6 ((2R)-2-(3,4-dichlorophenyl)oxirane) 関連製品

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬